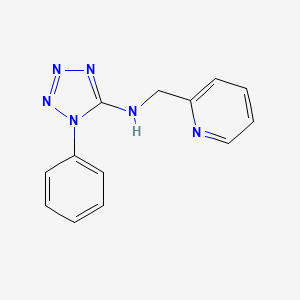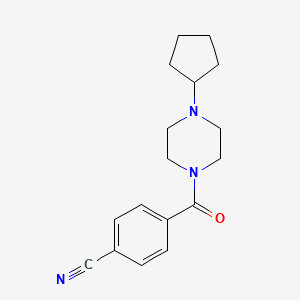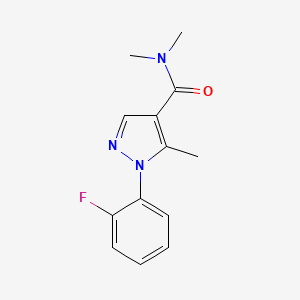![molecular formula C17H14F3N3O2S B7474100 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.
Mécanisme D'action
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells. By blocking the activity of BTK, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide prevents cancer cells from signaling to each other and promotes their death.
Biochemical and Physiological Effects
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies and has shown minimal toxicity in animal models. 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has also been shown to penetrate the blood-brain barrier, which may be useful in the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It has also been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has some limitations, including its relatively low solubility in water and its potential for metabolic instability.
Orientations Futures
There are several future directions for the development of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide. One area of interest is the use of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the development of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide analogs with improved pharmacokinetic properties or greater selectivity for BTK. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in the treatment of cancer.
Conclusion
In conclusion, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its mechanism of action, favorable pharmacokinetic profile, and potential for use in combination with other cancer therapies make it an attractive candidate for further development. However, further research is needed to fully understand the safety and efficacy of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in the treatment of cancer.
Méthodes De Synthèse
The synthesis of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)quinoline-4-carbaldehyde with methylamine to form 2-(trifluoromethyl)quinolin-4-amine. The resulting compound is then reacted with 4-chloromethylbenzenesulfonyl chloride to form 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide.
Applications De Recherche Scientifique
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to be particularly effective in the treatment of lymphoma and other hematological malignancies. 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
4-[[[2-(trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)16-9-15(13-3-1-2-4-14(13)23-16)22-10-11-5-7-12(8-6-11)26(21,24)25/h1-9H,10H2,(H,22,23)(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXWSAUCDIARLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)

![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)



![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)